Pentoxyresorufin

Beschreibung

Overview of Pentoxyresorufin as a Probe Substrate in Enzymology

This compound serves as a fluorogenic probe substrate, a molecule that, upon enzymatic action, is converted into a fluorescent product. caymanchem.comontosight.aitocris.com This property makes it an invaluable tool for studying enzyme kinetics and activity. The core of its application lies in the O-dealkylation reaction, where an enzyme cleaves the pentoxy group from the this compound molecule. ontosight.aiauckland.ac.nz This enzymatic process yields resorufin (B1680543), a highly fluorescent compound. ontosight.ai

The intensity of the fluorescence emitted by the newly formed resorufin can be measured using a spectrofluorometer, allowing for a sensitive and rapid quantification of enzyme activity. auckland.ac.nzsigmaaldrich.com This method, often referred to as the this compound O-Dealkylase (PROD) assay, is a staple in many biochemistry and toxicology laboratories. ontosight.ai The reaction is dependent on cofactors such as NADPH and is sensitive to inhibitors like metyrapone (B1676538) and SKF 525-A, which are characteristic of cytochrome P450-mediated reactions. auckland.ac.nz

The PROD assay offers a straightforward and sensitive method for measuring the activity of specific enzymes in various biological samples, including liver microsomes and cell cultures. ontosight.aiauckland.ac.nz Its applications are diverse, ranging from assessing the induction of enzymes to evaluating the potential toxicity of various chemical compounds. ontosight.ai

Table 1: Properties of this compound

| Property | Value |

|---|---|

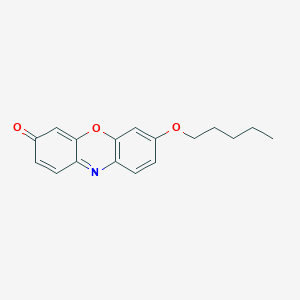

| Formal Name | 7-(pentyloxy)-3H-phenoxazin-3-one |

| CAS Number | 87687-03-4 |

| Molecular Formula | C₁₇H₁₇NO₃ |

| Molecular Weight | 283.3 g/mol |

| Synonyms | 7-Pentoxyresorufin, O-Pentylresorufin |

Data sourced from Cayman Chemical caymanchem.com

Historical Context of this compound in Xenobiotic Metabolism Studies

The study of how living organisms metabolize foreign substances, or xenobiotics, is a critical area of toxicology and pharmacology. ontosight.aisigmaaldrich.com this compound emerged as a key substrate in this field, particularly for investigating the induction of drug-metabolizing enzymes. nih.gov Research dating back to the 1980s demonstrated that the dealkylation of specific alkoxyphenoxazone compounds, like this compound, is preferentially mediated by certain forms of cytochrome P-450. auckland.ac.nz

Early studies in rats revealed that pretreatment with certain chemicals, such as phenobarbital (B1680315), led to a dramatic increase in the rate of this compound O-dealkylation in liver microsomes. nih.gov This induction was found to be highly specific, with phenobarbital causing a 95- to 140-fold increase in activity, while other inducers like 3-methylcholanthrene (B14862) had a minimal effect. nih.gov This high degree of specificity made this compound a valuable tool for differentiating between various enzyme induction profiles. auckland.ac.nz

The use of this compound has been instrumental in understanding how exposure to various xenobiotics can alter the metabolic capacity of an organism. nih.gov These studies have provided a foundation for assessing the potential for drug-drug interactions and the metabolic activation of carcinogens. oup.com The insights gained from using this compound have been crucial in the development of safer chemicals and pharmaceuticals. nih.gov

Significance of this compound in Cytochrome P450 Research

The cytochrome P450 (CYP) enzymes are a vast family of proteins primarily responsible for the metabolism of drugs and other foreign compounds in the body. sigmaaldrich.comsigmaaldrich.com this compound has become a cornerstone in the study of this enzyme superfamily, particularly for probing the activity of specific CYP isoforms. ontosight.aitocris.comontosight.ai

The O-dealkylation of this compound is widely recognized as a marker for the activity of the CYP2B subfamily of enzymes. nih.govrsc.org For instance, the activity of this compound O-dealkylase (PROD) is strongly associated with the phenobarbital-inducible CYP2B1 isoform in rats. nih.govnih.gov This specificity allows researchers to investigate the induction and inhibition of this particular enzyme in response to various compounds. nih.govjst.go.jp

The utility of this compound extends to various species, including humans, rodents, and cattle, making it a versatile tool in comparative toxicology studies. nih.govmdpi.com Research has shown that inducers like phenobarbital can significantly increase CYP2B-dependent this compound O-dealkylation across different species. nih.govmdpi.com Furthermore, studies using human CYP isoforms have confirmed that CYP2B6 is capable of metabolizing this compound. nih.gov

The data generated from this compound-based assays are critical for understanding the role of specific CYP enzymes in drug metabolism, predicting potential adverse drug reactions, and assessing the health risks associated with environmental pollutants. ontosight.ai

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-methylcholanthrene |

| 7,8-benzoflavone |

| Aminopyrine |

| Aroclor 1254 |

| Benzphetamine |

| Benzyloxyresorufin |

| Coumarin |

| Dicumarol |

| Ethoxyresorufin |

| Metyrapone |

| NADPH |

| This compound |

| Phenobarbital |

| Resorufin |

| SKF 525-A |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-pentoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOKQFFOYYPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236554 | |

| Record name | Pentoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87687-03-4 | |

| Record name | Pentoxyresorufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87687-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentoxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Pentyloxy-3H-phenoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Biotransformation and Metabolic Pathways

Pentoxyresorufin O-Dealkylation (PROD)

The primary metabolic reaction involving this compound is O-dealkylation, a process commonly referred to as PROD (this compound O-Dealkylation). This reaction is a cornerstone in toxicological and pharmacological research for evaluating the activity of certain cytochrome P450 enzymes. ontosight.ai

Mechanism of O-Dealkylation to Resorufin (B1680543)

The O-dealkylation of this compound results in the formation of a highly fluorescent product, resorufin. ontosight.ai This biotransformation is catalyzed by cytochrome P450 enzymes and involves the cleavage of the O-pentyl group from the this compound molecule. ontosight.aiauckland.ac.nz The reaction is dependent on the presence of molecular oxygen and NADPH, and is characteristically inhibited by compounds such as metyrapone (B1676538) and SKF 525-A, which are known inhibitors of cytochrome P450-mediated reactions. nih.gov The process is initiated by the binding of this compound to the active site of a specific cytochrome P450 isozyme. Subsequently, in a series of steps involving electron transfer from NADPH, one atom of molecular oxygen is incorporated into the substrate, leading to the formation of an unstable intermediate that then breaks down to yield resorufin and a pentanaldehyde molecule. High-performance liquid chromatography (HPLC) analysis has confirmed that O-dealkylation to resorufin is the main metabolic pathway for this compound in rat liver microsomes. nih.gov

Involvement of Microsomal Mixed-Function Oxidases

The enzymatic conversion of this compound to resorufin is carried out by the microsomal mixed-function oxidase system. nih.govnih.gov This system, located primarily in the endoplasmic reticulum of liver cells, is a multi-component electron transport chain that includes cytochrome P450 enzymes and NADPH-cytochrome P450 reductase. sigmaaldrich.com The O-dealkylation of this compound has been shown to be a modest reaction in the presence of certain inducers of the mixed-function oxidase system. nih.gov

Stoichiometry of Resorufin Formation and NADPH Utilization

The stoichiometry of the this compound O-dealkylation reaction has been a subject of detailed investigation. Studies have shown that the conversion of one molecule of this compound to one molecule of resorufin does not follow a simple 1:1 ratio with NADPH consumption in microsomal systems. nih.govnih.gov In fact, spectrophotometric analysis has revealed a ratio of approximately 10:1 between NADPH consumed and this compound utilized in microsomal preparations. nih.govuni.lu This high ratio is attributed to the presence of other cytochrome P450 forms that may be involved in the metabolism of endogenous compounds, leading to additional NADPH consumption. nih.govresearchgate.net However, when accounting for this endogenous NADPH utilization, a 1:1 molar ratio of NADPH to substrate and oxidized electron donor to product can be established. nih.gov The stoichiometry of this compound to resorufin formation itself is maintained at a 1:1 ratio, even in the presence of P450 inhibitors, albeit at a lower metabolic rate. nih.gov

Cytochrome P450 Isozyme Specificity

The O-dealkylation of this compound is not a generalized reaction but is highly specific to certain isoenzymes of the cytochrome P450 superfamily. This specificity makes this compound a valuable tool for probing the activity of particular P450s.

CYP2B Isoenzymes (CYP2B1, CYP2B2, CYP2B4, CYP2B6)

The O-dealkylation of this compound is predominantly and selectively catalyzed by members of the CYP2B subfamily. nih.govnih.gov In rats, this activity is highly specific for the phenobarbital-inducible forms of cytochrome P-450, particularly CYP2B1 and CYP2B2. nih.govnih.govxenotech.com Studies have demonstrated a dramatic increase in this compound O-dealkylase activity in liver microsomes from rats pretreated with phenobarbital (B1680315), a known inducer of CYP2B enzymes. nih.govnih.gov Antibodies directed against CYP2B1 have been shown to significantly inhibit this reaction. nih.gov In rabbits, CYP2B4 is the primary enzyme responsible for PROD activity. sigmaaldrich.comnih.govacs.org The human ortholog, CYP2B6, also demonstrates catalytic activity towards this compound. xenotech.comif-pan.krakow.pl While CYP2B enzymes are the primary catalysts, some studies suggest that other P450 isoforms, such as CYP1A2, may also contribute to a lesser extent to this compound O-dealkylation. pharmgkb.org The interaction between different CYP isoforms, such as the inhibitory effect of CYP1A2 on CYP2B4-dependent PROD, highlights the complexity of P450-mediated metabolism. nih.govacs.orgacs.org

Table 1: Specific Catalytic Activity of CYP2B Isoenzymes for this compound O-Dealkylation (PROD)

| CYP Isozyme | Species | Key Findings | References |

|---|---|---|---|

| CYP2B1 | Rat | Highly specific for phenobarbital-inducible forms. Activity is significantly increased by phenobarbital pretreatment. Antibodies against CYP2B1 inhibit the reaction. | nih.govnih.govxenotech.comnih.gov |

| CYP2B2 | Rat | Works in conjunction with CYP2B1 to catalyze PROD. | nih.govxenotech.com |

| CYP2B4 | Rabbit | Primary enzyme for PROD. Its activity can be inhibited by the presence of CYP1A2. | sigmaaldrich.comnih.govacs.orgacs.org |

| CYP2B6 | Human | Demonstrates catalytic activity for PROD. | xenotech.comif-pan.krakow.pl |

| Cyp2b10 | Mouse | this compound O-dealkylation is used as a measure of Cyp2b10 activity. | wikigenes.org |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Resorufin |

| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| Metyrapone |

| SKF 525-A |

| Phenobarbital |

| Aroclor 1254 |

| 3-Methylcholanthrene (B14862) |

| Aminopyrine |

| Dicumarol |

| Ethoxyresorufin |

| Benzphetamine |

| Midazolam |

| Uridinediphosphate-glucuronosyltransferase (UGT) |

| 10-azobenz(a)pyrene |

| Benz(a)acridine |

| Benz(a)pyrene |

| Benz(a)anthracene |

| Glu-P-1 |

| 7-ethoxy-4-trifluoromethylcoumarin (7-EFC) |

| Pyridine (B92270) |

| p-Nitrophenol |

| Erythromycin |

| Testosterone |

| 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) |

| Aniline |

| Chlorpheniramine |

| 7-methoxy-4-trifluoromethylcoumarin (7-MFMC) |

| 7-ethoxycoumarin |

| Tolbutamide |

| Nitrosodimethylamine |

| Nifedipine |

| α-naphthoflavone |

| 8-methoxypsoralen |

| Sulfaphenazole |

| Tranylcypromine |

| Quinidine |

| Diethyl-dithiocarbamate |

| Ketoconazole |

Correlation with Phenobarbital-Inducible Forms of CYP

This compound O-dealkylation is highly specific for phenobarbital (PB)-inducible forms of cytochrome P450. auckland.ac.nz Treatment of rats with phenobarbital leads to a dramatic increase in PROD activity, in some cases up to 140-fold. auckland.ac.nz This induction is a result of the increased expression of CYP2B enzymes. nih.govoup.com Studies have demonstrated that antibodies against P-450PB-B (a major phenobarbital-inducible form in rats) can inhibit the majority of this compound O-dealkylation activity in liver microsomes from phenobarbital-treated rats. auckland.ac.nz The induction of CYP2B by phenobarbital is accompanied by an increase in the corresponding mRNA levels, indicating that the regulation occurs at the pre-translational level. nih.gov In addition to phenobarbital, other xenobiotics can also induce CYP2B activity, which can be measured by the PROD assay. caymanchem.com

Expression and Inducibility of CYP2B6 in Human and Rat Liver

In humans, CYP2B6 is the primary CYP2B isoform. Kinetic analyses have shown that yeast-expressed human CYP2B6 preferentially metabolizes this compound. nih.gov While other CYPs in human liver microsomes can also metabolize this substrate, CYP2B6 shows significant activity. nih.gov The expression of CYP2B6 protein is observed in the majority of human liver samples, though at variable levels. nih.gov Beyond the liver, CYP2B6 is also expressed in tissues such as the brain, intestine, and kidney. nih.gov Similar to its rat counterparts, human CYP2B6 is inducible by phenobarbital at both the protein and mRNA levels. nih.gov

In rats, the dealkylation of this compound is primarily attributed to CYP2B1/2. oup.com The expression of CYP2B in rat lung Clara cells is age-dependent, with detectable activity appearing after birth and reaching adult levels later in development. physiology.org In contrast to humans where CYP2B6 is mainly expressed in the liver, the corresponding Cyp2b9/2b10 mRNAs in mice are abundant in the lung, liver, and intestine. nih.gov The activity of this compound O-depentylation is notably higher in the liver, lung, and intestine of mice compared to humans. nih.gov

CYP1 Isoenzymes (CYP1A1, CYP1A2, CYP1B1)

While this compound is a classic substrate for CYP2B, it is also metabolized by CYP1 isoenzymes, albeit with different efficiencies. nih.govacs.orgjyu.fi

Substrate Selectivity and Efficiency

Studies have shown that all three human CYP1 enzymes (CYP1A1, CYP1A2, and CYP1B1) can oxidize this compound. nih.govacs.orgjyu.fi However, the efficiency of this reaction varies among the isoforms. CYP1A1 generally displays a higher rate of oxidation for this compound compared to CYP1A2 and CYP1B1. acs.org In one study, the oxidation of this compound by CYP1A1 was significantly faster than by the other two CYP1 enzymes. acs.org

Comparison with Ethoxyresorufin O-Deethylation (EROD)

The O-dealkylation of ethoxyresorufin (EROD) is a well-established marker for the activity of CYP1A1 and CYP1A2. oup.comavma.org In contrast, this compound O-dealkylation (PROD) is primarily associated with CYP2B1/2. oup.com Comparative studies highlight the differential selectivity of these substrates. While ethoxyresorufin is metabolized to a much greater extent by CYP1A1 than CYP1A2, this compound is preferentially metabolized by CYP2B enzymes. oup.comauckland.ac.nz In rat liver microsomes induced with 3-methylcholanthrene (a CYP1A inducer), EROD activity is high, while PROD activity shows minimal increase. auckland.ac.nz Conversely, in phenobarbital-induced microsomes, PROD activity is dramatically elevated. auckland.ac.nz This demonstrates the utility of using both EROD and PROD assays to differentiate between the induction of CYP1A and CYP2B enzyme families.

Other Cytochrome P450 Isoforms Involved in this compound Metabolism

Besides the CYP2B and CYP1A families, other cytochrome P450 isoforms can also contribute to the metabolism of this compound. In rats, the constitutive male-specific CYP2C11 and inducible CYP2B isoforms have been implicated in propofol (B549288) metabolism, and repeated administration of propofol was found to decrease this compound O-depentylation activities, suggesting an interaction with CYP2B. In vitro studies with human CYP "Supersomes" have shown that in addition to CYP2B6, CYP2A6, CYP2E1, and CYP3A4 are capable of catalyzing the epoxidation of VCH monoepoxides, a reaction pathway that can be investigated using probes like this compound. nih.gov However, in some animal models like minipigs, this compound O-depentylase activity, indicative of CYP2B, was found to be absent in liver microsomal samples. nih.gov

Xenobiotic Metabolism Context of this compound

This compound serves as a valuable tool in the broader context of xenobiotic metabolism research. caymanchem.com The metabolism of foreign compounds is a critical detoxification process, and the cytochrome P450 enzymes play a central role. The induction or inhibition of these enzymes by xenobiotics can have significant toxicological consequences. The PROD assay, utilizing this compound, is a rapid and sensitive method for measuring the induction of specific CYP isoforms, particularly the phenobarbital-inducible CYP2B family. auckland.ac.nzcaymanchem.com This allows researchers to screen for potential drug-drug interactions and to understand the mechanisms by which various chemicals are metabolized. The differential substrate specificities of this compound and other alkoxyresorufins, such as ethoxyresorufin, enable the specific assessment of different CYP subfamilies, providing a more complete picture of the metabolic profile of a given compound or tissue. oup.comnih.gov

Role in Phase I Metabolism

This compound is a well-established substrate for a crucial family of Phase I metabolic enzymes known as cytochrome P450s (CYPs). ontosight.ai Phase I metabolism generally involves the introduction or exposure of functional groups on a xenobiotic molecule, which typically increases its polarity and prepares it for subsequent Phase II conjugation reactions. wikipedia.orgopenaccessjournals.com The primary metabolic reaction that this compound undergoes is O-depentylation, a type of O-dealkylation. researchgate.netrsc.org

This reaction is catalyzed by specific CYP isoforms, most notably those belonging to the CYP2B subfamily. researchgate.netrsc.orgtandfonline.com The enzymatic process involves the cleavage of the pentoxy group from the resorufin backbone, resulting in the formation of the highly fluorescent product, resorufin, and a pentanaldehyde byproduct. The production of resorufin can be readily measured using fluorescence spectroscopy, making this a sensitive and widely used method for assessing the activity of these enzymes in various biological samples, such as liver microsomes and cell cultures. ontosight.aiontosight.ai This assay is commonly referred to as the this compound-O-depentylase (PROD) or this compound-O-dealkylase assay. ontosight.ai

The activity of the PROD assay is a recognized indicator of CYP2B activity in several mammalian species, including rats and rabbits. tandfonline.comtandfonline.com While it is a valuable tool, the specificity of this compound as a substrate can vary between different species and even between different CYP isoforms within the same species. rsc.org For instance, in humans, the O-dealkylation of this compound is also associated with CYP1A1 and CYP1A2 activity. ontosight.ai In some fish species, such as coho salmon, CYP2-dependent this compound-O-dealkylase activity has been detected in the liver. nih.gov

The induction of CYP enzymes can be studied using this compound. For example, exposure to certain chemicals can increase the expression and activity of specific CYP isoforms. Phenobarbital is a classic inducer of the CYP2B subfamily, and treatment with this compound leads to a significant increase in PROD activity in rat liver microsomes. nih.gov This induction demonstrates the role of this compound as a tool to investigate the upregulation of Phase I metabolic pathways in response to xenobiotic exposure.

Table 1: this compound O-dealkylation Activity in Different Species and Tissues

| Species | Tissue/System | Primary CYP Isoform(s) Involved | Observed Activity | Reference(s) |

|---|---|---|---|---|

| Human | Liver Microsomes | CYP1A1, CYP1A2 | Deethylase activity | ontosight.ai |

| Rat | Liver Microsomes | CYP2B1 | O-depentylation | tandfonline.comnih.gov |

| Rabbit | Liver Microsomes | CYP2B4 | O-depentylation | tandfonline.com |

| Coho Salmon | Liver | CYP2-dependent | O-dealkylase activity | nih.gov |

| Black-Crowned Night Heron | Embryos | CYP1A, CYP2B | O-dealkylase activity | usgs.govoup.com |

Interactions with Environmental Contaminants

This compound is extensively used as a biomarker to study the impact of environmental contaminants on metabolic systems. ontosight.ai Many pollutants, such as polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs), and various pesticides, are known to induce or inhibit cytochrome P450 enzymes. nih.govtandfonline.com The PROD assay serves as a sensitive tool to detect and quantify the effects of these contaminants on CYP2B activity. ontosight.ai

For example, studies on raccoons exposed to PCBs have shown a significant correlation between the concentration of PCBs in their tissues and the induction of hepatic CYP enzymes, including those measured by PROD activity. nih.gov Similarly, in black-crowned night heron embryos collected from polluted sites, higher levels of monooxygenase activities, including PROD, were observed and were significantly associated with the burdens of total PCBs. usgs.govoup.com This indicates that exposure to these contaminants leads to an upregulation of the enzymatic machinery responsible for metabolizing this compound.

The fungicide fluxapyroxad (B1673505) has been shown to activate nuclear receptors CAR and PXR in rat hepatocytes, leading to the induction of CYP2B and CYP3A enzymes, which was measured by an increase in PROD activity. In another study, exposure of rats to various benzene (B151609) derivatives, which are significant environmental pollutants, resulted in the induction of CYP2B1, and the level of this induction was well-related to this compound O-dealkylation activity. nih.gov

Furthermore, research on avian species has highlighted the utility of the PROD assay in understanding species-specific differences in contaminant metabolism. nih.gov For instance, in common cormorants, the catalytic activities of different CYP1A isoforms towards this compound were characterized to better understand their interaction with environmental pollutants. nih.gov

Interestingly, some environmental contaminants can also inhibit CYP activity. The interaction between certain nonplanar PCBs and CYP enzymes has been investigated using the PROD assay. In rats treated with specific PCB congeners, an inverse relationship was found between PROD activity and the serum residues of these compounds after prolonged exposure, suggesting that enhanced metabolism may lead to lower residue levels. nih.gov

Table 2: Effects of Environmental Contaminants on this compound O-depentylase (PROD) Activity

| Contaminant(s) | Species/System | Effect on PROD Activity | Research Finding | Reference(s) |

|---|---|---|---|---|

| Polychlorinated Biphenyls (PCBs) | Raccoons (hepatic) | Induction | PROD activity was a biomarker closely associated with PCB exposure. | nih.gov |

| Polychlorinated Biphenyls (PCBs) | Black-Crowned Night Heron (embryos) | Induction | PROD activity was significantly associated with total PCB burdens. | usgs.govoup.com |

| Fluxapyroxad | Rat (hepatocytes) | Induction | Increased PROD activity following activation of CAR and PXR nuclear receptors. | |

| Benzene Derivatives | Rat (liver microsomes) | Induction | PROD activity was well-related to the immunochemically detected CYP2B1 levels. | nih.gov |

| 3-Methylcholanthrene | Black-Crowned Night Heron (embryos) | Induction | Greater than fivefold increase in PROD activity. | usgs.govoup.com |

Methodologies and Assays in Pentoxyresorufin Research

Fluorometric Assay Development and Applications

Fluorometric assays using pentoxyresorufin are widely employed due to their high sensitivity and suitability for rapid screening. researchgate.net These assays are based on the O-dealkylation of this compound by CYP enzymes, which results in the formation of the highly fluorescent product, resorufin (B1680543). nih.govontosight.ai The increase in fluorescence is directly proportional to the enzyme activity and can be monitored in real-time. auckland.ac.nz

The development of these assays involves optimizing conditions such as substrate concentration, pH, and temperature to ensure accurate and reproducible results. auckland.ac.nzresearchgate.net The assays are versatile and have been adapted for use in various biological samples, including liver microsomes and cell cultures, making them a cornerstone in toxicology, pharmacology, and environmental science. ontosight.ai They are instrumental in assessing the induction of CYP enzymes by xenobiotics and evaluating the potential toxicity of chemical compounds. ontosight.ai

Real-time Measurement of Resorufin Formation

A key advantage of fluorometric assays with this compound is the ability to measure the formation of resorufin in real-time. This is typically achieved using a spectrophotofluorometer, where the increase in fluorescence is continuously recorded. auckland.ac.nz The excitation and emission wavelengths for resorufin are approximately 530-570 nm and 586-615 nm, respectively. auckland.ac.nzjyu.fifrontiersin.org This real-time monitoring allows for the determination of initial reaction rates, which are crucial for accurate kinetic analysis. frontiersin.org The rate of resorufin formation is calculated by comparing the rate of fluorescence increase to a standard curve of known resorufin concentrations. auckland.ac.nz This method provides a dynamic view of enzyme activity and is sensitive enough to detect low levels of product formation.

Microplate-Based Methodologies for High-Throughput Screening

To meet the demands of drug discovery and toxicology, this compound assays have been adapted to microplate formats, enabling high-throughput screening (HTS). nih.govmoleculardevices.com This methodology allows for the simultaneous analysis of numerous samples, significantly reducing assay time and the number of cells or amount of microsomal protein required. nih.govnih.gov Microplate readers equipped with fluorescence detection are used to quantify resorufin formation in 96-well or 384-well plates. nih.govbiorxiv.org This approach is not only efficient but also quantitative, rapid, and reproducible, making it compatible with automated HTS instrumentation. moleculardevices.comacs.org The development of such assays has been pivotal in screening large compound libraries for potential inhibitors or inducers of CYP enzymes. mdpi.com

Advantages in Intact Cell Systems

Utilizing this compound assays in intact cell systems offers several distinct advantages. Firstly, it allows for the measurement of enzyme activity within a more physiologically relevant environment, as the enzymes are in their natural cellular context. nih.gov This is particularly important for studying the effects of xenobiotics on CYP induction. nih.gov Secondly, the assay can be performed on the same cell monolayer over several days, permitting repeated measurements without causing detectable cell injury. nih.gov This is beneficial for time-course studies of enzyme induction or inhibition. Furthermore, assays in intact cells can account for factors such as cell permeability and potential conjugation of the resorufin product, which can be addressed by treating the culture supernatants with enzymes like β-glucuronidase and arylsulfatase to hydrolyze any conjugates before fluorescence measurement. nih.gov

Spectrophotometric Methods for PROD Activity

In addition to fluorometry, spectrophotometric methods can also be used to measure this compound O-dealkylase (PROD) activity. While fluorometric assays are generally more sensitive, spectrophotometry provides a viable alternative. researchgate.net These methods also rely on the conversion of this compound to resorufin, which can be detected by changes in light absorbance. researchgate.net Spectrophotometric assays have been used to study the stoichiometry of NADPH consumption during the dealkylation reaction in subcellular fractions like microsomes and S9 fractions. researchgate.net The activity is typically expressed as picomoles of resorufin formed per minute per milligram of protein.

Enzyme Kinetics Studies Using this compound

This compound is a widely used substrate for studying the kinetics of CYP enzymes, particularly those in the CYP2B subfamily. nih.gov Enzyme kinetics studies are fundamental to understanding the catalytic efficiency and substrate affinity of an enzyme. patsnap.com By measuring the rate of reaction at various substrate concentrations, researchers can gain valuable insights into the enzyme's mechanism of action. patsnap.com

Determination of Km and Vmax Values

A primary goal of enzyme kinetics studies is to determine the Michaelis-Menten constants, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate). patsnap.comkhanacademy.org These parameters provide crucial information about the enzyme's affinity for the substrate and its maximum catalytic activity, respectively. khanacademy.org To determine Km and Vmax for this compound O-dealkylation, a series of experiments are conducted where the initial reaction velocity is measured at varying concentrations of this compound. patsnap.com The resulting data can be plotted and analyzed using methods like the Lineweaver-Burk, Eadie-Hofstee, or Hanes-Woolf plots, which are linear transformations of the Michaelis-Menten equation. patsnap.comslideshare.net

Kinetic studies have revealed that the Vmax for the O-dealkylation of this compound can be significantly increased in brain microsomes from rats pretreated with phenobarbital (B1680315), a known inducer of CYP2B enzymes. nih.gov The determination of Km and Vmax values is essential for comparing enzyme activity across different tissues, species, or experimental conditions. researchgate.net

Research Findings on this compound Enzyme Kinetics

| Enzyme/System | Km (µM) | Vmax (nmol/min/nmol CYP or pmol/min/mg protein) | Source |

| Human CYP1A1 | 1.35 | 1.35 (mol/min/mol CYP) | jyu.fi |

| Human CYP1A2 | 0.25 | 0.25 (mol/min/mol CYP) | jyu.fi |

| Human CYP1B1 | Not specified | Not specified | jyu.fi |

| Rat Brain Microsomes (Control) | Not specified | Not specified | nih.gov |

| Rat Brain Microsomes (Phenobarbital-treated) | Not specified | 2.9 times higher than control | nih.gov |

| Common Cormorant CYP1A4 | No significant change across substrates (except PROD) | Varies | researchgate.net |

| Common Cormorant CYP1A5 | No significant change across substrates | Varies | researchgate.net |

Note: The table presents a summary of kinetic parameters from various studies. Direct comparison may be complex due to differences in experimental conditions and units.

Analysis of Substrate Selectivity

This compound is frequently used as a probe substrate to determine the substrate selectivity of different CYP isoforms. While it is predominantly metabolized by CYP2B enzymes, studies have shown that other isoforms can also contribute to its dealkylation. nih.govcapes.gov.br

Research using cDNA-expressed rat CYP isoforms has demonstrated that in addition to CYP2B1, CYP1A2 can also catalyze the O-dealkylation of this compound. nih.govcapes.gov.br This highlights the importance of using a panel of specific inhibitors or antibodies to confirm the contribution of individual CYP isoforms to this compound metabolism in any given biological system.

In studies with human CYP isoforms, this compound is also considered a substrate for CYP2B6. nih.gov However, its selectivity is not absolute. For instance, in zebrafish, 7-pentoxyresorufin is used as a substrate probe for mammalian CYP2B enzymes. acs.org The substrate selectivity of this compound can also be compared with other resorufin derivatives, such as 7-ethoxyresorufin (B15458), which is a classic substrate for CYP1 enzymes. acs.org This comparative analysis helps in delineating the specific roles of different CYP subfamilies in xenobiotic metabolism.

Table 1: Substrate Selectivity of this compound for Various CYP Isoforms

| CYP Isoform | Species | Catalytic Activity | Reference |

| CYP2B1/2B2 | Rat | O-dealkylation | nih.govnih.gov |

| CYP1A2 | Rat | O-dealkylation | nih.govcapes.gov.br |

| CYP2B6 | Human | O-depentylation | nih.govrsc.org |

| CYP1A1 | Fish | O-deethylase | ontosight.ai |

| CYP1A2 | Fish | O-deethylase | ontosight.ai |

| CYP3A | Human | O-dealkylation | nih.gov |

Cellular and Subcellular Preparations

The study of this compound metabolism is conducted across a range of biological preparations, from subcellular fractions to intact cells, providing insights at different levels of biological organization.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are a primary tool for in vitro drug metabolism studies as they contain a high concentration of CYP enzymes. nih.govauckland.ac.nz The O-dealkylation of this compound in rat liver microsomes is a well-established assay for measuring the activity of phenobarbital-inducible CYP forms, particularly CYP2B1 and CYP2B2. nih.govauckland.ac.nz This reaction is dependent on NADPH and can be inhibited by known CYP inhibitors like metyrapone (B1676538) and SKF 525-A. auckland.ac.nz Studies have shown a significant induction of this compound O-dealkylase (PROD) activity in liver microsomes from rats pretreated with phenobarbital. nih.govauckland.ac.nz

The S9 fraction, which contains both microsomal and cytosolic fractions, is also utilized in this compound research, particularly in genotoxicity assays. oup.com The metabolic activation of various compounds can be assessed using S9 fractions from rats induced with agents like a combination of phenobarbital and β-naphthoflavone. oup.com However, some studies have reported that CYP2B-mediated PROD activities were not detected in the S9 fractions of fish liver under certain conditions. atlantis-press.com

Studying this compound metabolism in intact hepatocytes offers the advantage of a more physiologically relevant system, with intact cellular structures and cofactor-generating systems. A microassay has been developed for measuring CYP2B1 activity in intact human and rat hepatocytes cultured in 96-well plates using this compound as a substrate. nih.gov This method allows for repeated assays on the same cell monolayer, making it suitable for studying CYP induction by xenobiotics. nih.gov Research has shown that sulforaphane, an isothiocyanate, can decrease this compound-O-dealkylase activity in a dose-dependent manner in primary cultures of rat hepatocytes, indicating an inhibition of CYP2B1/2. nih.govaacrjournals.org

The metabolism of this compound has also been characterized in brain microsomes, demonstrating the presence and functional activity of CYP enzymes in the central nervous system. nih.govnih.gov Studies in rat brain microsomes have shown that the O-dealkylation of this compound is catalyzed by CYP2B1/2B2 isoenzymes. nih.gov Pretreatment with phenobarbital leads to a significant induction of this compound-O-dealkylase (PROD) activity in brain microsomes. nih.govnih.gov This activity can be inhibited by metyrapone and antibodies specific for hepatic CYP2B1/2B2. nih.govnih.gov The olfactory lobes have been identified as the brain region with the highest PROD activity. nih.gov

This compound is utilized to investigate the metabolic capabilities of extrahepatic tissues. In rats, the highest concentrations of CYP2B1/B2, the primary enzymes responsible for this compound dealkylation, are found in the lung and duodenum. nih.gov Studies have shown a close correlation between this compound-O-dealkylase activity and the amount of CYP2B1/B2 in these organs. nih.gov In humans, this compound-O-dealkylase activity in extrahepatic tissues like the intestine is correlated with the level of CYP3A4. nih.gov Research has also documented the effects of various compounds on PROD activity in the lung, kidney, and small intestine of rats. nih.govcambridge.org For instance, dietary supplementation with certain carotenoids led to an increase in PROD activity in the liver. cambridge.org

Brain Microsomes

Inhibitor Studies with this compound as Substrate

Inhibitor studies using this compound as a substrate are crucial for characterizing the specificity of CYP isoforms and for understanding drug-drug interactions. A wide range of compounds have been investigated for their inhibitory effects on this compound O-dealkylation.

Metyrapone is a known inhibitor of CYP2B-catalyzed reactions and has been shown to significantly inhibit PROD activity in both liver and brain microsomes. auckland.ac.nznih.gov Similarly, SKF 525-A also inhibits this activity. auckland.ac.nz Antibodies raised against purified CYP2B enzymes are also potent and specific inhibitors. nih.govnih.gov

Various other compounds have been identified as inhibitors of this compound dealkylation. For example, a series of diamondoid compounds, such as 3-isopropenyl-3-methyldiamantane (B1249033) (3-IPMDIA), have been shown to be effective inhibitors of CYP2B enzymes. tandfonline.com Flavonoids like chrysin (B1683763) have been demonstrated to inhibit this compound dealkylation in rat liver microsomes in a mixed-type reversible manner. researchgate.net Organophosphate compounds like diisopropyl fluorophosphate (B79755) (DFP) have also been found to inhibit this compound O-dealkylase activity. nih.gov

Table 2: Inhibitors of this compound O-dealkylation

| Inhibitor | Enzyme System | Species | Type of Inhibition | Reference |

| Metyrapone | Liver Microsomes, Brain Microsomes | Rat | Reversible | auckland.ac.nznih.gov |

| SKF 525-A | Liver Microsomes | Rat | Reversible | auckland.ac.nz |

| Anti-P-450PB-B Antibody | Liver Microsomes | Rat | >90% Inhibition | nih.govauckland.ac.nz |

| Anti-P450 2B1/2B2 Antibody | Brain Microsomes | Rat | Significant Inhibition | nih.gov |

| 3-IPMDIA | CYP2B4 | Rabbit | Competitive | tandfonline.com |

| Chrysin | Liver Microsomes | Rat | Mixed-type Reversible | researchgate.net |

| Diisopropyl fluorophosphate (DFP) | Liver Microsomes | Rat | Mixed-type | nih.gov |

| Sulforaphane | Rat Hepatocytes | Rat | Dose-dependent decrease | nih.govaacrjournals.org |

| O,O,S-trimethylphosphorodithioate | Lung Microsomes | Rat | Inactivation and destruction | nih.gov |

| Furafylline | Intestinal and Hepatic Microsomes | Rat | Inhibition | researchgate.net |

| Ellipticine (B1684216) | Hepatic Microsomes | Rat | Inhibition | upol.cz |

Mechanism-Based Inhibition

Mechanism-based inhibition is a specific type of irreversible enzyme inhibition where the inhibitor, which is itself a substrate for the enzyme, is converted into a reactive intermediate that then covalently binds to the enzyme, leading to its inactivation. This process is also known as "suicide inhibition."

In the context of this compound research, which primarily probes the activity of CYP2B enzymes, certain compounds have been identified as mechanism-based inhibitors. For instance, orphenadrine (B1219630) has been shown to form a metabolic intermediate (MI) complex with cytochrome P450 in hepatic microsomes from phenobarbital-treated rats, leading to a time-dependent and selective inhibition of P450 PB-B/D-associated monooxygenase activity. nih.gov Preincubation of orphenadrine with NADPH-supplemented microsomes significantly increased its inhibitory potency towards this compound O-depentylation, indicating a mechanism-based process. nih.gov

Another example is 1-aminobenzotriazole (B112013) and its derivatives. N-α-methylbenzyl-1-aminobenzotriazole has been shown to be a highly selective mechanism-based inactivator of the guinea pig hepatic cytochrome P450 isozyme that catalyzes this compound O-dealkylation. cdnsciencepub.com 1-Aminobenzotriazole itself is considered a pan-specific, mechanism-based inactivator of various xenobiotic-metabolizing cytochrome P450 enzymes. hilarispublisher.com

These mechanism-based inhibitors are valuable tools in research to probe the function and biological roles of specific cytochrome P450 enzymes. hilarispublisher.com

Specific Inhibitors (e.g., Metyrapone, SKF 525A, Flavonoids, Monoterpenoids)

The activity of enzymes that metabolize this compound, primarily cytochrome P450 enzymes of the CYP2B subfamily, can be modulated by a variety of specific inhibitors. These inhibitors are crucial tools for characterizing enzyme function and specificity.

Metyrapone is a well-known inhibitor of CYP2B enzymes. hilarispublisher.com Studies have consistently demonstrated that metyrapone inhibits the O-dealkylation of this compound in liver microsomes. auckland.ac.nznih.gov This inhibition is indicative of the involvement of CYP2B isoforms in the metabolism of this compound. auckland.ac.nz For instance, in brain microsomes, metyrapone significantly inhibited PROD activity, further supporting the role of CYP2B1/2B2 in this tissue. nih.gov The inhibitory effect of metyrapone on phenobarbital-induced PROD activity has also been noted. nih.goveuropa.eu

SKF 525A (Proadifen) is another classic inhibitor of cytochrome P450 enzymes, including those that metabolize this compound. auckland.ac.nzunimore.it Similar to metyrapone, SKF 525A has been shown to inhibit PROD activity in rat hepatic microsomes, providing evidence for the cytochrome P450-mediated nature of this reaction. auckland.ac.nznih.gov In one study, SKF 525A at a concentration of 10⁻³M significantly decreased PROD activity by 77%. nih.gov

Flavonoids , a class of polyphenolic compounds found in plants, exhibit a range of inhibitory effects on PROD activity. The structure of the flavonoid plays a significant role in its inhibitory potential. nih.gov For example, flavones with hydroxyl groups only on the A ring, such as chrysin, have been found to be potent inhibitors. nih.gov In contrast, the addition of hydroxyl groups to the B ring, as in quercetin (B1663063), can decrease the inhibitory effect. nih.gov The type of inhibition can also vary, with some flavonoids acting as competitive inhibitors and others as mixed-type inhibitors of PROD activity. nih.govresearchgate.net For instance, flavone (B191248), quercetin, chrysin, and morin (B1676745) have all been identified as mixed-type inhibitors of PROD activity. nih.gov Not all flavonoids are significant inhibitors of PROD activity; for example, baicalein (B1667712) and 2',5,6',7-tetrahydroxyflavone did not substantially inhibit this compound O-deethylation. tandfonline.com

Monoterpenoids are a class of terpenes that can also influence PROD activity. While specific details on the direct inhibition of this compound by a wide range of monoterpenoids are not extensively detailed in the provided context, the broader category of plant-derived compounds, which includes monoterpenoids, is known to interact with cytochrome P450 enzymes.

Induction Studies of PROD Activity

Impact of Xenobiotics and Dietary Compounds (e.g., Phenobarbital, Ginkgo Biloba Extract, Flavone, Aroclor)

The O-dealkylation of this compound (PROD) is a sensitive assay for measuring the induction of specific cytochrome P450 (CYP) isoforms, particularly those in the CYP2B family. nih.gov Various xenobiotics and dietary compounds have been shown to significantly increase PROD activity.

Phenobarbital (PB) is a classic and potent inducer of PROD activity. nih.gov Pretreatment of rats with phenobarbital can lead to a dramatic increase in hepatic microsomal PROD activity, with reports of 95- to 140-fold induction. auckland.ac.nznih.gov This induction is highly specific for certain phenobarbital-inducible forms of cytochrome P-450. nih.gov In cultured rat hepatocytes, phenobarbital induced PROD activity by up to 90-fold. portlandpress.com The induction by phenobarbital has also been observed in other tissues, such as the brain, where it resulted in a 3-4 fold increase in PROD activity. nih.gov

Ginkgo Biloba Extract (GBE) has been demonstrated to be a significant inducer of hepatic CYP enzymes, with a particularly marked effect on PROD activity. oup.comtandfonline.commoleculardepot.comjst.go.jp Studies in rats have shown that GBE administration leads to a dose- and time-dependent increase in PROD activity. jst.go.jp The component in GBE largely responsible for this induction has been identified as bilobalide. oup.com Interestingly, while GBE induces PROD activity in vivo, it can inhibit it in vitro. jst.go.jp Proanthocyanidin, another constituent of GBE, has been shown to inhibit PROD activity in vitro but does not induce it in vivo. nih.gov

Flavone , a type of flavonoid, is a potent inducer of PROD activity. nih.gov Dietary administration of flavone to rats resulted in a 15-fold increase in PROD activity. nih.gov This induction is part of a "mixed type" of induction pattern, affecting other CYP-dependent activities as well. nih.gov Other flavonoids, such as tangeretin, also induce PROD activity, but to a lesser extent than flavone. nih.gov In contrast, polyhydroxylated flavonoids like quercetin and chrysin did not produce significant changes in PROD activity. nih.gov

Aroclor 1254 , a commercial mixture of polychlorinated biphenyls (PCBs), is a well-documented inducer of PROD activity. nih.govebi.ac.uk Pretreatment of rats with Aroclor 1254 can result in an approximately 50-fold increase in hepatic microsomal PROD activity. auckland.ac.nznih.gov The induction of PROD activity by Aroclors is dose-dependent, and Aroclor 1260 has been shown to be a potent inducer of this activity. epa.gov

Other xenobiotics that have been shown to induce PROD activity include 3-methylcholanthrene (B14862) (though to a much lesser extent than phenobarbital), nih.gov certain benzimidazole (B57391) compounds, nih.gov and methyl tert-butyl ether (MTBE). oup.com

| Inducing Agent | Model System | Fold Induction | Reference |

|---|---|---|---|

| Phenobarbital | Rat liver microsomes | 95- to 140-fold | auckland.ac.nznih.gov |

| Aroclor 1254 | Rat liver microsomes | ~50-fold | auckland.ac.nznih.gov |

| Flavone | Rat liver | 15-fold | nih.gov |

| Ginkgo Biloba Extract | Rat liver | Marked induction | oup.comjst.go.jp |

| Bilobalide | Mouse liver | Greatly induced | oup.com |

Dose- and Time-Dependent Induction Profiles

The induction of this compound O-dealkylase (PROD) activity by various compounds is characterized by both dose- and time-dependent profiles.

Dose-dependent induction refers to the observation that the magnitude of the increase in enzyme activity is related to the concentration or dose of the inducing agent. amazonaws.com For example, studies with phenobarbital in rats have shown a clear dose-response relationship, where increasing doses from 0.9 to 75 mg/kg/day resulted in a progressive increase in PROD activity, with an approximately 4-fold induction at the lowest dose and a 140-fold induction at the highest dose. nih.gov Similarly, dietary administration of flavonoids like flavone and flavanone (B1672756) demonstrated dose-dependent induction of PROD activity. nih.govtandfonline.com Flavone induced PROD activity at a dietary level of 500 ppm, while flavanone induced it at the highest tested level. nih.govtandfonline.com The induction of PROD activity by Ginkgo Biloba Extract (GBE) and its component bilobalide has also been shown to be dose-dependent in mice. oup.com The induction of PROD activity by various Aroclors is also dose-dependent. epa.gov

Time-dependent induction describes the change in enzyme activity over a period of exposure to the inducing agent. The kinetics of induction can vary depending on the specific inducer and the enzyme being measured. For instance, in rats fed a diet containing flavone , a significant increase in PROD activity was observed, but with a lag period compared to the induction of other cytochrome P450 activities. tandfonline.com The induced PROD activity remained steady for up to 32 days of flavone feeding. tandfonline.com With flavanone treatment, PROD activity declined after 4 days of feeding. tandfonline.com In studies with Ginkgo Biloba Extract , significant increases in PROD activity were detected as early as day 1 of feeding a 0.5% GBE diet in rats. jst.go.jp The induction of PROD activity by UVB radiation in human melanocytes has also been shown to be time-dependent. unimore.it

Understanding these dose- and time-dependent profiles is crucial for evaluating the potential for drug interactions and for extrapolating experimental data to predict in vivo outcomes. bioivt.combioivt.comumich.edu

| Inducing Agent | Model System | Dose/Concentration | Time | Effect on PROD Activity | Reference |

|---|---|---|---|---|---|

| Phenobarbital | Rat | 0.9 mg/kg/day | 4 days | ~4-fold induction | nih.gov |

| Phenobarbital | Rat | 75 mg/kg/day | 4 days | ~140-fold induction | nih.gov |

| Flavone | Rat | 500 ppm in diet | Not specified | Induction observed | nih.govtandfonline.com |

| Flavone | Rat | 10 mmol/kg in diet | Steady up to 32 days | Increased after a lag period | tandfonline.com |

| Flavanone | Rat | 10 mmol/kg in diet | Declined after 4 days | Induced | tandfonline.com |

| Ginkgo Biloba Extract | Rat | 0.5% in diet | Day 1 | Significant increase | jst.go.jp |

Advanced Research Topics and Applications

Interactions of Cytochrome P450 Enzymes and Pentoxyresorufin Metabolism

The metabolism of this compound is intricately linked to the function and interaction of cytochrome P450 (P450) enzymes. These enzymes, primarily located in the endoplasmic reticulum, can form complexes that significantly influence their metabolic activities. nih.gov

Homomeric and Heteromeric P450-P450 Complex Formation

It is now widely accepted that cytochrome P450 enzymes can form both homomeric (complexes of the same P450) and heteromeric (complexes of different P450s) structures within membranes. nih.govportlandpress.com The formation of these complexes is a critical factor in regulating P450 function. nih.gov Evidence for these interactions initially emerged from studies using reconstituted systems containing purified P450s and NADPH-cytochrome P450 reductase (POR). portlandpress.com

The formation of these complexes can be influenced by the concentration of the P450 enzymes themselves; higher concentrations can lead to increased protein crowding in the membrane, favoring complexation. portlandpress.com For instance, studies have demonstrated heterooligomerization between various P450 isoforms, including CYP2C9/CYP3A4, CYP2B4/CYP1A2, and CYP2C9/CYP2D6. researchgate.net The formation of a CYP1A2-CYP2B4 complex, for example, has been shown to be sensitive to ionic strength, suggesting that electrostatic interactions play a role in stabilizing these heteromeric complexes. portlandpress.comacs.org

Homomeric complex formation has also been observed. For example, CYP1A2 has been shown to form a homomeric complex that affects its metabolic characteristics. portlandpress.com This was demonstrated by a sigmoidal kinetic response of CYP1A2 activity as a function of POR concentration, which is consistent with an inhibitory CYP1A2•CYP1A2 complex that is disrupted by increasing POR levels. portlandpress.com

Influence on Catalytic Activity and Cooperativity

The interaction between P450 enzymes, whether homomeric or heteromeric, can significantly alter their catalytic activity, leading to either inhibition or activation of metabolism. nih.govresearchgate.net This modulation of function is a key aspect of drug-drug interactions and the metabolism of xenobiotics. researchgate.net

A notable example is the interaction between CYP1A2 and CYP2B4. In mixed reconstituted systems, the presence of CYP1A2 dramatically inhibits the CYP2B4-dependent O-dealkylation of 7-pentoxyresorufin (PROD). nih.govacs.org This inhibition is more pronounced when POR is present at subsaturating concentrations and appears to be related to a high-affinity association between CYP1A2 and POR. nih.govportlandpress.com The inhibitory effect on PROD activity in the mixed system can be relieved at high ionic strength, further supporting the role of electrostatic interactions in the formation of the CYP2B4-CYP1A2 complex. acs.org

Conversely, the interaction between P450s can also lead to a stimulation of activity. For instance, in reconstituted systems containing both CYP1A2 and CYP2B4, the dealkylation of 7-ethoxyresorufin (B15458) (EROD) by CYP1A2 is synergistically stimulated by the presence of CYP2B4. portlandpress.com The characteristics of these interactions can also be substrate-dependent. For example, while a high-affinity complex between CYP1A2 and CYP2B4 is observed with this compound, evidence for such a complex is not seen when using a different substrate, 7-ethoxy-4-trifluoromethylcoumarin (7-EFC), demonstrating the substrate-specific nature of these P450-P450 interactions. acs.org

Cooperative functional properties and allosteric regulation are important features of P450 enzymes. researchgate.net The aggregation of P450 molecules into oligomers is one potential source of this cooperativity. researchgate.net Some instances of homomeric and heteromeric cooperativity may be due to the binding of substrates or effectors causing changes in the aggregation state of the P450 enzymes. nih.gov

This compound in Animal Models and Species Differences

This compound is a widely used substrate to probe the activity of specific cytochrome P450 enzymes, particularly those in the CYP2B family, in various animal models. Its metabolism, specifically the O-depentylation to form the fluorescent product resorufin (B1680543) (PROD), serves as a sensitive marker for enzyme induction and activity.

Rats and Mice as Model Organisms

Rats and mice are common model organisms in studies involving this compound metabolism. In rats, the O-dealkylation of this compound is highly specific for certain phenobarbital-inducible forms of cytochrome P-450. nih.gov Pretreatment of rats with phenobarbital (B1680315) can lead to a 95- to 140-fold increase in PROD activity in liver microsomes. nih.gov This induction of PROD activity by phenobarbital is a sensitive marker, with a notable increase observed even at low doses. nih.gov Similarly, pyridine (B92270) treatment in rats has been shown to increase this compound O-depentylase activity, an effect associated with the induction of CYP2B1. nih.gov

Studies comparing xenobiotic metabolizing enzyme activities in the testes of rats, mice, monkeys, and humans found that PROD activity was not detectable in the testes of any of these species, although it was readily detected in liver microsomes. ucanr.edu In a study investigating the effects of carotenoid supplementation in rats, this compound-O-depentylation increased in the liver of rats treated with 3-methylcholanthrene (B14862) and certain carotenoids, though to a lesser extent than other measured enzyme activities. cambridge.org The antitumor drug ellipticine (B1684216) has been shown to inhibit CYP2B-mediated this compound O-depentylation in rat hepatic microsomes.

Comparison of PROD Activity Across Species (e.g., Human, Rat, Mouse, Fish, Raccoon, Trematodes)

The activity of this compound O-depentylase (PROD) varies significantly across different species, reflecting differences in the expression and function of cytochrome P450 enzymes.

While PROD activity is a well-established marker for CYP2B in rats, its utility and levels can differ in other species. nih.govcambridge.org For example, a study comparing testicular xenobiotic metabolism found no detectable PROD activity in the testes of rats, mice, monkeys, or humans. ucanr.edu In contrast, ethoxyresorufin O-deethylase (EROD) activity, another P450-mediated reaction, was measurable in the testicular microsomes of rats and mice. ucanr.edu

In vitro studies using liver microsomes from rats and humans have been conducted to investigate the metabolism of various compounds and the inhibitory effects on P450 activities, including PROD. cas.cz Such comparative studies are crucial for extrapolating data from animal models to humans. The metabolism of this compound can also be assayed in other species. For instance, zebrafish are used in studies of CYP1 isoform activity and coupling efficiency. acs.org

The table below summarizes findings on PROD activity across different species and tissues.

| Species | Tissue | Observation | Reference(s) |

| Rat | Liver Microsomes | Highly inducible by phenobarbital (95-140 fold). | nih.gov |

| Liver Microsomes | Induced by pyridine. | nih.gov | |

| Liver | Increased by 3-methylcholanthrene and some carotenoids. | cambridge.org | |

| Testicular Microsomes | Not detectable. | ucanr.edu | |

| Intestinal Microsomes | Activity present, but not different between upper, middle, and lower parts of the intestine. | researchgate.net | |

| Mouse | Testicular Microsomes | Not detectable. | ucanr.edu |

| Monkey | Testicular Microsomes | Not detectable. | ucanr.edu |

| Human | Testicular Microsomes | Not detectable. | ucanr.edu |

| Liver Microsomes | Used in comparative in vitro studies. | cas.cz | |

| Goat | Liver Microsomes | Induced by phenobarbital. | researchgate.net |

This table is generated based on available data and may not be exhaustive.

Genetic Factors Influencing PROD Activity

Genetic variability in cytochrome P450 genes is a significant factor influencing drug metabolism and enzyme activity, including PROD activity. nih.gov Polymorphisms in these genes can lead to the expression of enzyme variants with altered, reduced, or abolished catalytic function. nih.gov

The CYP2B family, for which this compound is a substrate, is subject to regulation by nuclear receptors like the constitutive androstane (B1237026) receptor (CAR). Genetic variations within the CAR gene or its regulatory pathways could indirectly influence PROD activity by altering the induction of CYP2B enzymes. In rats and mice, CAR activation leads to the regulation of genes involved in xenobiotic metabolism.

In humans, the CYP2F1 enzyme is capable of dealkylating this compound, and several non-disease-associated alleles of the CYP2F1 gene are known. uniprot.org The existence of such genetic variants highlights the potential for individual differences in the metabolism of substrates like this compound. The extensive polymorphism in major drug-metabolizing CYP genes, such as those in the CYP2B and CYP2C families, contributes to the wide inter-individual and inter-ethnic variability in drug response. nih.gov Understanding the genetic landscape of these enzymes is crucial for predicting metabolic phenotypes and for the development of personalized medicine.

This compound in Disease Models

Niemann-Pick Type C Disease and Impaired P450 Activity

Niemann-Pick Type C (NPC) disease is a rare, inherited neurodegenerative disorder characterized by the accumulation of lipids in various tissues. nih.govub.edu Research using mouse models of NPC has uncovered a significant impairment in the cytochrome P450 (P450) system, a critical family of enzymes responsible for metabolizing drugs and other foreign substances. nih.gov This finding was prompted by observations of increased toxicity in Npc1 knockout (Npc1-/-) mice when treated with drugs metabolized by P450 enzymes. nih.gov

To investigate this, researchers have used this compound as a probe substrate to measure the activity of specific P450 enzymes, primarily those in the CYP2B family. The assay, known as the this compound-O-dealkylation (PROD) assay, measures the conversion of this compound to the fluorescent product resorufin. nih.gov Studies in Npc1-/- mice revealed a dramatic and statistically significant reduction in PROD activity in the liver at various stages of the disease. nih.govfigshare.com

Significant decreases in P450 enzymatic activity were observed in Npc1-/- mice at 3, 6, and 9 weeks of age. nih.gov For instance, at 9 weeks, the PROD activity in Npc1-/- mice was profoundly reduced compared to healthy control mice. nih.govfigshare.com Interestingly, even heterozygous (Npc1+/-) mice, which carry one mutated copy of the gene, showed significant reductions in P450 activity by 6 and 9 weeks of age. nih.gov This global decrease in P450 function was also seen in feline models of NPC1 disease. nih.govplos.org The dysfunction in the P450 system in NPC1 disease is linked to changes in the gene expression of many P450-associated genes and decreased activity of cytochrome P450 reductase. nih.gov These findings, elucidated in part through the use of this compound, highlight a previously underappreciated aspect of NPC pathology and have significant implications for patient treatment, suggesting that drugs metabolized by the P450 system should be used with caution. nih.gov

Table 1: this compound O-Dealkylation (PROD) Activity in Npc1 Mouse Models Enzyme activity is shown as a percentage relative to age-matched healthy controls (Npc1+/+).

| Age | Genotype | Relative PROD Activity (%) |

| 3 Weeks | Npc1-/- | Significantly Reduced |

| 6 Weeks | Npc1+/- | Significantly Reduced |

| Npc1-/- | Significantly Reduced | |

| 9 Weeks | Npc1+/- | Significantly Reduced |

| Npc1-/- | Significantly Reduced |

Source: Data compiled from studies on defective cytochrome P450-catalysed drug metabolism in Niemann-Pick Type C disease. nih.govplos.org

Role in Carcinogenesis and Detoxification Pathways

This compound is an instrumental tool for investigating the complex interplay between the metabolic activation and detoxification of chemical carcinogens. nih.gov Many environmental carcinogens require metabolic activation by Phase I enzymes, such as cytochrome P450s, to become reactive intermediates that can damage DNA and initiate cancer. nih.gov Conversely, Phase II enzymes work to detoxify these reactive compounds, facilitating their excretion. core.ac.uk

The O-dealkylation of this compound serves as a reliable marker for the activity of certain P450 isoforms, particularly CYP2B1/2, which are involved in the metabolism of numerous xenobiotics. nih.govwjgnet.com Research on chemopreventive agents frequently employs the PROD assay to determine how these agents modulate P450 activity. For example, studies have shown that organosulfur compounds derived from garlic can enhance this compound O-dealkylase activity, which may contribute to their anti-carcinogenic properties by altering the metabolism of procarcinogens. core.ac.uk Similarly, the anti-inflammatory drug celecoxib (B62257) has been found to strongly enhance CYP2B1/2 activity, as measured by the PROD assay, in a rat liver cancer model. wjgnet.com This induction is believed to favor the detoxification of the carcinogen diethylnitrosamine, representing a potential mechanism for its chemopreventive effects. wjgnet.com

Furthermore, naturally occurring compounds, such as certain coumarins found in the human diet, have been identified as potent and selective inhibitors of this compound O-dealkylase activity in vitro. nih.gov This demonstrates their potential to influence the metabolic activation of other xenobiotics, including chemical carcinogens, highlighting the importance of dietary factors in modulating carcinogenesis pathways. nih.gov

Metabolic Activation of Xenobiotics

The metabolic activation of a xenobiotic is the process by which a relatively inert foreign compound is converted into a chemically reactive, often toxic or carcinogenic, metabolite. This bioactivation is predominantly carried out by cytochrome P450 enzymes. uv.es this compound is widely used to probe the activity of specific P450 isoforms that play a key role in this process.

For example, the P450 isoform CYP2F2, found in the lungs, is crucial in the species- and cell-selective toxicity of the pulmonary toxicant naphthalene (B1677914). researchgate.netcapes.gov.br Studies using recombinant CYP2F2 have shown that it efficiently metabolizes this compound, confirming its utility as a substrate for this enzyme and aiding in the characterization of its role in naphthalene activation. researchgate.net

The PROD assay is also used to assess the metabolic activation of other carcinogens. In studies of aflatoxin B1 (AFB1), a potent mycotoxin, high tracheal microsomal this compound-O-dealkylase activity in rabbits was correlated with a higher capacity to metabolically activate AFB1 into its toxic forms. nih.gov This suggests that PROD activity can be an indicator of the potential for a specific tissue to activate certain pro-carcinogens. nih.gov The ability to measure the activity of these specific P450s with this compound is essential for understanding inter-individual and inter-species differences in susceptibility to chemical-induced cancers. uv.es

Table 2: Xenobiotics and Associated Research Using this compound

| Xenobiotic | Research Context | P450 Isoform Indicated by PROD |

| Naphthalene | Studied for its metabolic activation to toxic intermediates in lung tissue. researchgate.net | CYP2F2 |

| Aflatoxin B1 (AFB1) | Investigated for its metabolic activation in airway epithelium. nih.gov | P450s involved in activation |

| Diethylnitrosamine (DEN) | Examined in the context of chemoprevention and detoxification pathways in the liver. wjgnet.com | CYP2B1/2 |

| Phenobarbital and other xenobiotics | Used as a general assay for measuring the induction of P450 enzymes. wjgnet.com | CYP2B family |

Considerations for In Vitro to In Vivo Extrapolation

A significant challenge in toxicology and pharmacology is extrapolating data from in vitro (cell-based) experiments to predict effects in a whole living organism (in vivo). This process, known as quantitative in vitro to in vivo extrapolation (QIVIVE), is fraught with complexities. frontiersin.orgfrontiersin.org this compound is often used in in vitro systems, such as liver or intestinal microsomes, to determine metabolic rates. researchgate.netresearchgate.net However, several factors must be considered when translating these findings to an in vivo context.

One major issue is the difference in metabolic activity between in vitro preparations and the in vivo situation. researchgate.net The preparation of in vitro matrices, like intestinal microsomes, can be complex, and there is uncertainty associated with the scaling factors used for extrapolation. researchgate.netresearchgate.net Furthermore, species differences in P450 isoforms can lead to variations in catalytic activity, meaning that metabolic data from animal models must be extrapolated to humans with caution. acs.org

Studies comparing different in vitro systems, such as fresh versus frozen intestinal microsomes or everted sacs, have used this compound to demonstrate variations in metabolic capacity, highlighting how the choice of in vitro model can impact the results. researchgate.net The ultimate goal of QIVIVE is to use in vitro data to estimate a human equivalent concentration, but this requires sophisticated physiologically based pharmacokinetic (PBPK) models that account for tissue-specific metabolism, blood flow, and protein binding. frontiersin.org The data generated using this compound in vitro provides a crucial input for these models, but it is only one piece of a complex puzzle. Careful consideration of the in vitro experimental conditions and the potential for metabolites to inhibit enzymes is critical for a realistic estimation of human exposure and potential toxicity. frontiersin.org

Q & A

Q. What experimental protocols are recommended for measuring pentoxyresorufin O-dealkylase (PROD) activity in cytochrome P450 (CYP) induction studies?

PROD activity is a marker for CYP2B subfamily induction. A standard protocol involves:

- Microsome Preparation : Isolate liver microsomes from treated/control animals via differential centrifugation .

- Substrate Incubation : Incubate microsomes with this compound (5–10 µM), NADPH (for electron transfer), and buffer (pH 7.4) at 37°C .

- Fluorescence Detection : Measure resorufin release (excitation 535–560 nm, emission 585–590 nm) using a fluorometer. Activity is expressed as pmol resorufin/min/mg protein .

- Controls : Include blanks (no NADPH) and positive controls (e.g., phenobarbital-induced microsomes) .

Q. How does this compound differentiate between CYP isoforms compared to other resorufin derivatives?

this compound is selective for CYP2B isoforms (e.g., CYP2B1/2B6), whereas ethoxyresorufin (EROD assay) targets CYP1A. Co-administration with isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) improves specificity. For example:

- PROD : Induced by phenobarbital (CYP2B) .

- EROD : Induced by 3-methylcholanthrene (CYP1A) .

Combined assays allow parallel monitoring of multiple CYP families .

Advanced Research Questions

Q. How can researchers address discrepancies in PROD activity across studies, such as conflicting induction levels in rodent models?

Discrepancies may arise from:

- Induction Protocols : Variations in phenobarbital dosing (e.g., 80 mg/kg/day vs. 50 mg/kg/day) .

- Species Differences : PROD activity in raccoons is <10% of rats due to evolutionary CYP diversity .

- Inhibitors : Organophosphates (e.g., fenitrothion) suppress PROD activity .

Mitigation Strategies :- Standardize induction protocols and validate with recombinant CYP2B isoforms .

- Report species-specific baseline activity in methods .

Q. What methodological approaches are recommended for validating PROD assay specificity in novel species or tissues?

- Recombinant Enzymes : Test PROD activity in systems expressing single CYP isoforms (e.g., CYP2B6 in E. coli) .

- Chemical Inhibitors : Use selective inhibitors (e.g., orphenadrine for CYP2B) to confirm contribution .

- Cross-Validation : Compare with alternative substrates (e.g., 7-benzyloxyresorufin) to rule out non-CYP2B contributions .

Q. How can PROD activity data be interpreted alongside conflicting EROD or BROD (benzyloxyresorufin O-dealkylase) results?

- CYP Family Overlap : CYP2B may weakly metabolize ethoxyresorufin, causing false EROD signals. Use kinetic analysis (e.g., Km values) to distinguish:

- Data Normalization : Express activities as ratios (e.g., PROD/EROD) to quantify relative induction .

Q. What are the best practices for addressing fluorescence quenching in tissue homogenates during PROD assays?

- Optical Sectioning : Use fluorescence microscopy with z-stack imaging to reduce background noise in thick tissues .

- Homogenate Dilution : Optimize protein concentration (<1 mg/mL) to minimize inner-filter effects .

- Alternative Detection : LC-MS quantification of resorufin if quenching persists .

Q. How can researchers integrate PROD assays with genetic or RNAi-based CYP modulation studies?

- Knockdown Validation : After RNAi (e.g., CYP2B siRNA), confirm reduced PROD activity and correlate with survival outcomes (e.g., liver fluke models) .

- Dose-Response : Titrate this compound (1–50 µM) to assess residual activity in knockdown models .

Methodological and Ethical Considerations

Q. What statistical frameworks are suitable for analyzing dose-dependent PROD activity in CYP induction studies?

- Nonlinear Regression : Fit data to Michaelis-Menten models using tools like DYNAFIT .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. PB-induced) with Tukey’s HSD .

Q. How can ethical concerns about animal use in PROD assays be addressed?

Q. What recent advancements in CYP2B research could impact this compound-based methodologies?

- CRISPR/Cas9 Models : CYP2B-knockout rodents enable cleaner PROD activity attribution .

- High-Throughput Screening : Microplate-adapted PROD assays for drug interaction studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten